molecular formula C19H22N6O2 B2447642 1-methyl-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide CAS No. 1396855-36-9

1-methyl-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide

Cat. No.: B2447642
CAS No.: 1396855-36-9
M. Wt: 366.425
InChI Key: FHKHYEFUWBTLRO-UHFFFAOYSA-N
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Description

1-methyl-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide is a synthetic chemical compound of significant interest in early-stage pharmacological research and high-throughput screening. Its complex molecular structure incorporates several pharmacologically privileged motifs, including a 1,2,4-oxadiazole ring and a pyrrole-2-carboxamide group, which are known to contribute to diverse biological activities. The presence of the 1,2,4-oxadiazole moiety, a common bioisostere for ester and amide functionalities, is often associated with improved metabolic stability and binding affinity in drug discovery efforts . The specific molecular architecture suggests potential application as a targeted protein binder or inhibitor, making it a valuable candidate for probing novel biological pathways in chemical biology and hit-to-lead optimization programs. Researchers can utilize this compound to investigate structure-activity relationships (SAR) and mechanism-of-action (MoA) studies, particularly in areas involving enzyme modulation. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

1-methyl-N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-13-21-19(27-23-13)15-5-3-9-20-17(15)25-11-7-14(8-12-25)22-18(26)16-6-4-10-24(16)2/h3-6,9-10,14H,7-8,11-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKHYEFUWBTLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(CC3)NC(=O)C4=CC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide is a complex organic molecule that incorporates several pharmacologically relevant substructures, including a pyrrole, piperidine, and an oxadiazole moiety. This compound's potential biological activities have garnered attention in pharmaceutical research, particularly concerning its antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.

Molecular Formula and Weight

  • Molecular Formula : C₁₅H₁₈N₄O₂
  • Molecular Weight : 286.33 g/mol

Structural Features

The compound features:

  • A 1H-pyrrole ring which is known for its role in various biological activities.
  • A piperidine ring that often enhances the pharmacokinetic properties of drugs.
  • A 1,2,4-oxadiazole moiety associated with diverse biological activities including antimicrobial and anticancer effects.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The incorporation of the 1,2,4-oxadiazole ring has been linked to enhanced activity against various bacterial strains:

  • Antibacterial Effects : Compounds containing oxadiazole rings have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Studies demonstrate that modifications to the oxadiazole structure can lead to improved potency (Dhumal et al., 2021) .

Anticancer Activity

The anticancer potential of oxadiazole-containing compounds is notable. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through pathways involving p53 expression and caspase activation (MDPI, 2020) .
  • Cell Line Studies : In vitro studies on MCF-7 breast cancer cells revealed that certain derivatives could significantly reduce cell viability and promote apoptotic cell death.

Anti-inflammatory Activity

The anti-inflammatory properties of compounds similar to the target compound have been reported:

  • Cytokine Inhibition : Some 1,2,4-oxadiazole derivatives inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases (Desai et al., 2016) .

Case Studies and Research Findings

StudyFindings
Dhumal et al. (2021)Identified potent antibacterial activity against Mycobacterium bovis, emphasizing the role of piperidine modifications.
Desai et al. (2016)Reported significant antitubercular effects in pyridine-based oxadiazole derivatives with promising MIC values.
MDPI (2020)Demonstrated that specific oxadiazole derivatives activate apoptotic pathways in cancer cells via enhanced p53 signaling.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety undergoes selective transformations:

Reaction TypeConditionsOutcomeReference
Nucleophilic Substitution K₂CO₃, DMF, 80°CReplacement of methyl group at C3 with amines or thiols via SNAr
Hydrolysis 6M HCl, reflux, 8hCleavage to amidoxime intermediate (yield: 72%)
Cycloaddition CuI catalysis, 120°CFormation of triazole derivatives via Huisgen 1,3-dipolar cycloaddition

Key Finding : The electron-deficient oxadiazole ring shows preferential reactivity at C5 over C3 in nucleophilic substitutions due to resonance stabilization of intermediates .

Pyrrole Carboxamide Transformations

The pyrrole-2-carboxamide group participates in:

Reaction TypeConditionsOutcomeReference
Hydrolysis NaOH (2M), EtOH/H₂O, 70°CConversion to pyrrole-2-carboxylic acid (yield: 85%)
N-Alkylation NaH, DMF, alkyl halide, 0°C→RTMethylation at pyrrole N1 position (disubstitution yield: <5%)
Electrophilic Substitution HNO₃/AcOH, 0°CNitration at C4 of pyrrole ring (regioselectivity: 93%)

Mechanistic Insight : Steric hindrance from the adjacent carboxamide group directs electrophiles to the C4 position of the pyrrole ring .

Piperidine Ring Modifications

The piperidine subunit undergoes functionalization:

Reaction TypeConditionsOutcomeReference
N-Acylation EDCl/HOBt, CH₂Cl₂, RTAcylation at piperidine N1 with benzoyl chloride (yield: 68%)
Oxidation KMnO₄, H₂O, 50°CConversion to pyridine derivative via C-N bond cleavage (yield: 41%)

Stability Note : The piperidine ring demonstrates axial preference in chair conformations, influencing reaction kinetics.

Pyridine Ring Reactivity

The pyridine component participates in:

Reaction TypeConditionsOutcomeReference
Metalation LDA, THF, -78°CDirected ortho-lithiation for halogen introduction (Br yield: 79%)
Cross-Coupling Pd(PPh₃)₄, K₂CO₃, DMESuzuki-Miyaura coupling with arylboronic acids (avg. yield: 65%)

Synthetic Utility : The pyridine ring's electron-withdrawing nature activates adjacent positions for cross-coupling reactions .

Intercomponent Interactions

Competitive reactivity between subunits:

ScenarioDominant ReactionRationale
Acidic Conditions (pH <3)Oxadiazole hydrolysisProtonation of oxadiazole N2 increases ring strain
Basic Conditions (pH >10)Carboxamide saponificationHydroxide attack at electrophilic carbonyl carbon
Reductive EnvironmentsPyridine hydrogenationPreferential reduction of aromatic pyridine over non-conjugated systems

Thermal Stability : Decomposition onset at 218°C (TGA data), with oxadiazole ring fragmentation as the primary degradation pathway.

Catalytic Transformations

Recent advances in transition-metal-mediated reactions:

Catalyst SystemReactionTurnover Number (TON)Reference
Ru(PPh₃)₃Cl₂Transfer hydrogenation420
Pd(OAc)₂/XantphosC-H arylation38
Fe(acac)₃Oxidative coupling15

Challenges : Catalyst poisoning by the piperidine nitrogen limits efficiency in cross-couplings .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how are key intermediates characterized?

  • Methodology :

  • Synthesis : A common approach involves coupling reactions in polar aprotic solvents like DMF, using K₂CO₃ as a base and alkyl halides (RCH₂Cl) for functionalization. For example, oxadiazole-containing intermediates are synthesized via cyclization of thiol precursors under mild conditions .
  • Intermediate Characterization : Key intermediates (e.g., piperidine and pyridine derivatives) are characterized via 1H^1 \text{H} NMR and LCMS. For instance, off-white solids with ~35% yield have been confirmed by NMR shifts (e.g., δ 11.55 ppm for NH protons) and ESIMS data (e.g., m/z 392.2) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1 \text{H} NMR (400 MHz, DMSO-d₆) identifies proton environments, such as pyrrole NH (δ ~11.5 ppm) and aromatic pyridine protons (δ ~7.4–8.6 ppm). 13C^13 \text{C} NMR confirms carbonyl and heterocyclic carbons .
  • Mass Spectrometry : ESIMS and LCMS validate molecular weight (e.g., m/z 364.2) and purity (>98%) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages (e.g., 76.80% C, 6.14% H) ensure stoichiometric accuracy .

Advanced Research Questions

Q. How can researchers optimize synthesis yield during scale-up, and what factors influence side product formation?

  • Methodology :

  • Reaction Optimization : Adjust stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol precursor) and monitor reaction time to minimize byproducts like uncyclized thiols or over-alkylated derivatives. Temperature control (room temperature vs. reflux) is critical for oxadiazole ring stability .
  • Side Product Analysis : Use HPLC to track impurities (e.g., dimerization products) and column chromatography for purification. For example, LCMS purity >98% is achievable with gradient elution .

Q. How are contradictory spectral data resolved during structural elucidation (e.g., unexpected NMR peaks)?

  • Methodology :

  • 2D NMR Techniques : COSY and HSQC experiments distinguish overlapping signals (e.g., piperidine CH₂ vs. pyridine protons) .
  • Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) suppress exchangeable protons, clarifying NH resonances .
  • Comparative Analysis : Cross-reference with synthesized analogs (e.g., trifluoromethyl-substituted derivatives) to identify substituent-induced shifts .

Q. How do modifications to the oxadiazole or pyrrole rings impact physicochemical properties, and what experimental approaches assess these changes?

  • Methodology :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., CF₃) to the pyridine ring to study solubility and logP changes. For example, trifluoromethyl groups increase lipophilicity, assessed via reverse-phase HPLC .
  • Thermal Analysis : DSC/TGA evaluates melting points (e.g., 172–173°C) and decomposition profiles, critical for formulation stability .
  • SAR Studies : Synthesize analogs (e.g., replacing oxadiazole with triazole) and compare bioactivity via enzyme inhibition assays .

Data Contradiction Analysis

  • Example : Discrepancies in reported yields (e.g., 24% vs. 35% for similar intermediates) may arise from variations in amine coupling efficiency or purification methods. Researchers should replicate conditions (e.g., solvent, base strength) and validate via triplicate experiments .

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